5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
This compound features a complex heterocyclic scaffold with a fused octahydropyrrolo[3,4-c]pyrrole core, substituted by a 3-chloro-5-(trifluoromethyl)pyridinyl group, a 1,3-dioxoindenylidene moiety, and a carboxylic acid functional group. The trifluoromethyl and chloro substituents are common in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity . The pyrrolo-pyrrole core provides conformational rigidity, which may influence target selectivity.
Properties
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N4O6/c25-12-7-9(24(26,27)28)8-30-20(12)29-5-6-32-21(35)13-14(22(32)36)17(23(37)38)31-16(13)15-18(33)10-3-1-2-4-11(10)19(15)34/h1-4,7-8,13-14,17,33H,5-6H2,(H,29,30)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQYEJHEOPSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains several notable structural features:
- A pyridinyl group with a trifluoromethyl substituent, known for enhancing lipophilicity and metabolic stability.
- An indene dione moiety , which may contribute to its biological activity.
- A pyrrolo[3,4-c]pyrrole backbone , a structure often associated with pharmacological properties.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) analyses suggest that the presence of halogen substituents (like chlorine) can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group may also play a role in increasing the compound's potency against tumor cells .
The exact mechanism of action for this specific compound remains largely uncharacterized. However, compounds with similar frameworks often:
- Inhibit key enzymes involved in cancer cell proliferation.
- Induce apoptosis in malignant cells through mitochondrial pathways.
Pharmacokinetics
The pharmacokinetic profile of the compound is influenced by its chemical structure:
- The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
- Potential interactions with cytochrome P450 enzymes may affect its metabolism.
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that related compounds significantly inhibit cancer cell growth. For example, a study showed that pyridinyl derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This suggests that the compound may also target similar pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClF3N4O4 |
| Molecular Weight | 471.83 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO and DMF |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs containing the 3-chloro-5-(trifluoromethyl)pyridinyl group or related heterocyclic cores:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Hydrogen Bonding: The target compound’s carboxylic acid group increases H-bond donors compared to pyrimidine derivatives (e.g., compound from ). This may enhance solubility but reduce membrane permeability.
- Lipophilicity (XLogP): The trifluoromethyl group elevates lipophilicity across all analogs, favoring blood-brain barrier penetration or intracellular target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
